molecular formula C16H20N4O4S B2839526 methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034603-51-3

methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate

Katalognummer: B2839526
CAS-Nummer: 2034603-51-3
Molekulargewicht: 364.42
InChI-Schlüssel: VOCJJPVAKYECJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core substituted with a methyl group at position 2. The pyrazole ring is connected via a sulfamoyl linker to a phenyl group, which is further esterified with a methyl carbamate moiety. This structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name

methyl N-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-20-15(13-4-3-5-14(13)19-20)10-17-25(22,23)12-8-6-11(7-9-12)18-16(21)24-2/h6-9,17H,3-5,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCJJPVAKYECJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carbamate Ester: The final step involves the reaction of the sulfamoyl-substituted pyrazole with methyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

    Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function. These interactions can lead to the compound’s biological effects, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s cyclopenta[c]pyrazole core differs from the pyridine-pyrazole hybrids in 25–27 , likely affecting ring strain and electronic properties.
  • Substituent variations (e.g., alkyl chains, halogenated phenyl groups) influence melting points and solubility. For instance, 27 ’s butyl group lowers its melting point compared to 25 and 26 .
  • All compounds exhibit strong IR absorption for C=O (~1725 cm⁻¹) and SO₂ (~1160–1385 cm⁻¹), confirming functional group integrity.

Carbamate Derivatives with Heterocyclic Cores

Compound 1l () and 318239-57-5 () highlight carbamate moieties paired with distinct heterocycles:

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data
Target Cyclopenta[c]pyrazole 2-Methyl, sulfamoyl-phenyl, methyl carbamate N/A N/A
1l Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, diethyl ester 243–245 1H-NMR: δ 7.35–8.96 (aromatic), IR: 1727 (C=O)
318239-57-5 Pyrazole 4-Chlorophenyl, trifluoromethyl, methyl N/A N/A (structural data inferred from substituents)

Key Observations :

  • The trifluoromethyl group in 318239-57-5 may improve metabolic resistance, a feature absent in the target compound .

Bioactivity and Structure-Activity Relationships (SAR)

demonstrates that structurally similar compounds cluster by bioactivity. For example:

  • Pyridine-pyrazole sulfonamides (25–27 ) likely target enzymes like carbonic anhydrases or kinases due to sulfonamide’s zinc-binding affinity .
  • Carbamates in 1l and 318239-57-5 may inhibit proteases or esterases via covalent interactions .

Hypothetical Bioactivity of Target Compound :

  • The sulfamoyl group could enable hydrogen bonding with biological targets (e.g., kinases), while the carbamate may confer hydrolytic stability .

Methodological Considerations in Structural Analysis

  • Crystallography : Compounds like 25–27 may utilize SHELX programs for refinement (), while ORTEP-3 () and WinGX () aid in visualizing hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : Molecular networking () could group the target with analogs based on fragmentation patterns (e.g., SO₂ or carbamate cleavage) .

Biologische Aktivität

Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Molecular Formula : C16H22N4O3S
  • Molecular Weight : 350.44 g/mol
  • CAS Number : 2034453-33-1

The compound contains a carbamate group, which is known for its diverse biological activities, including enzyme inhibition and modulation of signaling pathways.

The biological activity of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play crucial roles in tumor invasion and metastasis. The carbamate moiety may enhance the selectivity and potency of these inhibitors against specific MMPs .
  • Interaction with Cellular Pathways : The sulfonamide group in the structure can interact with various cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis.
  • Blood-Brain Barrier Penetration : Some derivatives of similar structures have demonstrated the ability to cross the blood-brain barrier (BBB), suggesting potential applications in neuropharmacology .

Antitumor Activity

Research has indicated that carbamate derivatives can exhibit significant antitumor activity. For instance:

  • Case Study : A study evaluating the efficacy of a related carbamate compound showed a reduction in tumor size in murine models when administered at therapeutic doses. The mechanism was linked to the inhibition of MMPs involved in extracellular matrix remodeling during tumor progression .

Neuroprotective Effects

The ability to penetrate the BBB suggests potential neuroprotective properties:

  • Case Study : In a preclinical trial involving neurodegenerative disease models, compounds similar to methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate demonstrated protective effects against neuronal cell death induced by oxidative stress .

Research Findings

A summary of relevant studies on related compounds is presented in Table 1 below:

Compound NameBiological ActivityMechanismReference
O-Phenyl CarbamateInhibits MMP-2Selective binding to active site
Sulfonamide DerivativeAntitumor effectsInhibition of tumor invasion
Neuroprotective CarbamateReduces oxidative stressModulation of apoptotic pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate?

  • Methodology : Multi-step synthesis typically involves coupling sulfamoyl and carbamate groups under anhydrous conditions. Key steps include:

  • Sulfamoylation : Reacting the cyclopenta[c]pyrazole intermediate with a sulfamoyl chloride derivative at 0–5°C in dichloromethane .
  • Carbamate Formation : Using methyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature .
  • Purification : Employ HPLC or column chromatography to achieve >95% purity .
    • Critical Parameters : Temperature control (<10°C during sulfamoylation) and solvent choice (anhydrous DMF or dichloromethane) minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and bond connectivity .
  • X-ray Crystallography : Resolve bond lengths/angles in the cyclopenta[c]pyrazole core .
    • Purity Assessment :
  • HPLC : Retention time and peak integration (>98% purity threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. How can researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

  • Experimental Design :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
  • Stability : Incubate in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C; monitor degradation via LC-MS .
    • Data Interpretation : Compare degradation half-life (t1/2t_{1/2}) across pH levels to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Root Cause Analysis :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound Purity : Re-evaluate batches with HPLC; impurities >2% may skew activity .
    • Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How can computational methods enhance the understanding of the compound’s pharmacodynamics?

  • Molecular Docking :

  • Target Selection : Prioritize kinases or GPCRs based on structural homology to similar pyrazole derivatives .
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity predictions .
    • MD Simulations : Run 100-ns trajectories to assess ligand-receptor stability in explicit solvent .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Environmental Persistence :

  • Hydrolysis Studies : Measure degradation in aqueous buffers (pH 4–9) at 25°C .
  • Soil Sorption : Use batch equilibrium method with HPLC-UV detection .
    • Ecotoxicology :
  • Daphnia magna Assays : 48-hour LC₅₀ tests to assess acute toxicity .
  • Algal Growth Inhibition : OECD 201 guideline with Chlamydomonas reinhardtii .

Key Considerations

  • Theoretical Frameworks : Link studies to enzyme inhibition models (e.g., Michaelis-Menten kinetics) or QSAR for mechanistic insights .
  • Contradiction Management : Replicate experiments with controlled variables (e.g., solvent purity, assay temperature) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.